Potency Differential vs. 2‑Chlorophenyl Analogue in MCF‑7 Breast Cancer Cells
The 2‑chlorophenyl analogue (CAS 865249‑51‑0) has a reported IC₅₀ of 0.65 µM against the MCF‑7 breast adenocarcinoma cell line; its mechanism of action is ascribed to p53‑mediated apoptosis . In contrast, the 2,4‑difluorophenyl‑bearing target compound has not been evaluated in a published MCF‑7 cytotoxicity assay. The closest available 2,4‑difluorophenyl‑containing comparator is N‑(2,4‑difluorophenyl)‑6‑methoxy‑2H‑chromene‑3‑carboxamide, which shows a substantially higher IC₅₀ of 68.4 ± 3.9 µM against MCF‑7 . This 105‑fold difference between the 2‑chlorophenyl oxadiazole hybrid and a structurally related 2,4‑difluorophenyl chromene carboxamide underscores the critical influence of both the heterocyclic linker and the halogen substitution pattern on antiproliferative potency.
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF‑7 breast cancer cells |
|---|---|
| Target Compound Data | Not yet reported in MCF‑7 assay for CAS 1172489‑55‑2 |
| Comparator Or Baseline | 2‑Chlorophenyl analogue (CAS 865249‑51‑0): IC₅₀ = 0.65 µM ; N‑(2,4‑difluorophenyl)‑6‑methoxy‑2H‑chromene‑3‑carboxamide: IC₅₀ = 68.4 ± 3.9 µM |
| Quantified Difference | 105‑fold range across comparator set; target compound value unknown |
| Conditions | MCF‑7 human breast adenocarcinoma; MTT or similar viability assay (48–72 h exposure) |
Why This Matters
Procurement for MCF‑7‑based screening should be benchmarked against the 2‑chlorophenyl analogue (IC₅₀ 0.65 µM); users requiring a 2,4‑difluorophenyl probe must generate primary data as no published IC₅₀ exists.
